6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Description
Properties
IUPAC Name |
6-cyclobutyl-1-methylimidazo[1,2-b]pyrazole-7-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-15-5-6-16-11(15)8(10(12)13)9(14-16)7-3-2-4-7/h5-7H,2-4H2,1H3,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXADFCYVXQKLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=C(C(=N2)C3CCC3)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selective Functionalization of the Imidazo[1,2-b]pyrazole Scaffold
The key step in synthesizing 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole derivatives is the selective functionalization of the imidazo[1,2-b]pyrazole ring system. According to recent research, this can be achieved by:
- Br/Mg Exchange Reactions: The introduction of magnesium species via bromine-magnesium exchange enables regioselective metalation of the heterocycle, allowing subsequent electrophilic trapping.
- Regioselective Magnesiation and Zincation: Using TMP-bases (2,2,6,6-tetramethylpiperidyl derivatives), selective metalation at desired positions on the heterocyclic ring is possible, facilitating controlled substitution.
- Electrophilic Trapping: The metalated intermediates can be reacted with various electrophiles to introduce substituents such as cyclobutyl groups at specific positions on the scaffold.
This methodology was successfully applied to synthesize isosteres of indole-containing drugs, demonstrating improved aqueous solubility and functional versatility of the imidazo[1,2-b]pyrazole core.
Installation of the Carboximidamide Group
The carboximidamide functional group (-C(=NH)NH2) is typically introduced by the condensation of appropriate carboxylic acid derivatives or esters with amidine reagents or by direct conversion of nitrile precursors. Relevant synthetic routes include:
- Condensation of Amino-Substituted Heterocycles with Amidines: Amino-functionalized imidazo[1,2-b]pyrazole intermediates can be reacted with amidine hydrochlorides or related reagents to form the carboximidamide group.
- Use of 1H-Pyrazole-1-carboximidamide Hydrochloride: This reagent has been employed in various amide and amidine formation reactions under mild conditions, often in the presence of bases such as potassium carbonate or N,N-diisopropylethylamine, in solvents like water, tetrahydrofuran, or dimethylformamide.
Representative Synthetic Route Summary
A plausible synthetic route for 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide can be outlined as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Selective magnesiation | TMP-base mediated magnesiation of imidazo[1,2-b]pyrazole | Regioselective metalation at position 6 or 7 |
| 2 | Electrophilic trapping | Reaction with cyclobutyl electrophile (e.g., cyclobutyl bromide) | Introduction of cyclobutyl substituent |
| 3 | Methylation | Methyl iodide or methyl triflate in presence of base | Installation of N1-methyl group |
| 4 | Carboximidamide formation | Reaction with amidine reagent (e.g., 1H-pyrazole-1-carboximidamide hydrochloride) under basic conditions | Formation of carboximidamide group at position 7 |
Detailed Reaction Conditions and Yields
Based on analogous heterocyclic amidine syntheses and functionalization studies, the following conditions are typical:
Research Findings and Analytical Data
- Selectivity: The use of TMP-bases ensures regioselective metalation, critical for functionalization at desired ring positions without ring degradation.
- Solubility: Substituting indole with imidazo[1,2-b]pyrazole improves aqueous solubility, beneficial for pharmaceutical applications.
- Yield Optimization: Reaction conditions such as temperature, solvent choice, and base quantity significantly impact yield and purity of the carboximidamide product.
- Spectroscopic Characterization: Products are typically characterized by ^1H NMR, ^13C NMR, and HR-MS confirming the structure and purity of the final compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a metal catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound has shown promise in preclinical studies for the treatment of various diseases. Its mechanism of action involves interaction with specific molecular targets, leading to therapeutic effects.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound's unique structure allows it to bind to these targets, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Table 1: CK2 Inhibitory Activity of Selected Compounds
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Indenoindole 5a | 0.17 | |
| Indenoindole 5b | 0.61 | |
| Emodin (standard) | 0.58 | |
| Ellagic Acid (standard) | 0.03 |
However, the carboximidamide group may introduce unique hydrogen-bonding interactions absent in indenoindoles.
Aromaticity and DNA Binding Affinity
Aromatized heterocycles, such as indeno[1,2-b]quinoline-9,11-diones, exhibit stronger DNA binding (binding energies ≤ -10 kcal/mol) compared to non-aromatized analogues .
Table 2: DNA Binding Energies of Indenoquinolines
| Compound Type | Binding Energy (kcal/mol) | Reference |
|---|---|---|
| Aromatized (e.g., 16) | -10.2 | |
| Non-aromatized (e.g., 3) | -8.5 |
The carboximidamide group in the target compound could enhance DNA minor groove interactions, similar to the planar aromatic systems in indenoquinolines.
Substituent Effects and Pharmacokinetics
The structurally closest analogue, 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide (CAS: 2098026-10-7), differs only in the cyclobutylmethyl substituent at position 1 . This modification increases steric bulk, which may reduce solubility but improve metabolic stability. Comparative studies are lacking, but the target compound’s methyl group at position 1 likely enhances pharmacokinetic profiles by balancing lipophilicity and solubility.
Electronic and Thermal Properties
Compounds with rigid bicyclic cores, such as indolo[3,2-b]carbazole , exhibit high thermal stability (glass transition temperatures >150°C) due to their fused aromatic systems . While the imidazo[1,2-b]pyrazole core is less rigid, its partial aromaticity and substituents (e.g., cyclobutyl) may confer moderate thermal stability, advantageous for formulation in solid dosage forms.
Biological Activity
6-Cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. The compound's unique structural features, particularly its imidazo[1,2-b]pyrazole core, make it a promising candidate for therapeutic applications in various diseases, including cancer and infections. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical interactions, and potential therapeutic uses.
Structural Characteristics
The compound is characterized by the following molecular data:
| Property | Value |
|---|---|
| Molecular Formula | C11H16N4 |
| Molecular Weight | 204.27 g/mol |
| CAS Number | 2098057-04-4 |
The presence of a cyclobutyl group attached to the imidazo[1,2-b]pyrazole ring system contributes to its unique properties and biological activity.
This compound exerts its effects through several mechanisms:
- Enzyme Inhibition : The compound has demonstrated inhibitory activity against various kinases and enzymes involved in critical cellular processes. For instance, it can inhibit p38 MAPK, a key regulator in inflammation and cell proliferation pathways .
- Modulation of Signaling Pathways : It influences signaling pathways such as MAPK/ERK, which are essential for cell growth and differentiation . This modulation can lead to altered gene expression and cellular metabolism.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : In vitro studies have shown that derivatives of imidazo[1,2-b]pyrazole compounds can inhibit cancer cell proliferation. For example, compounds with similar structures have demonstrated IC50 values in the nanomolar range against cancer cell lines . The specific activity against Bcr-Abl kinase suggests potential applications in treating leukemia .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. It interacts with microbial enzymes and can inhibit their growth, making it a candidate for further investigation as an antimicrobial agent .
Case Studies
Several studies have highlighted the efficacy of related compounds in clinical settings:
- Study on Kinase Inhibitors : A study evaluated substituted pyrazole-based kinase inhibitors and reported significant potency against Bcr-Abl kinase with IC50 values as low as 14.2 nM . This suggests that similar compounds may possess comparable activity.
- Evaluation Against Plasmodium falciparum : Another study focused on pyrazole derivatives showed effective inhibition against Plasmodium falciparum calcium-dependent protein kinase with an IC50 value of 56 nM . This indicates potential for developing antimalarial therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
